5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
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Overview
Description
5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family Indoline-2,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:
Bromination: The indoline-2,3-dione core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Alkylation: The brominated indoline-2,3-dione is then alkylated with 3-(p-tolyloxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indoline-2,3-dione core can be oxidized to indole-2,3-dione or reduced to indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Coupling: Complex biaryl or heteroaryl structures.
Scientific Research Applications
5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Chemical Biology: Acts as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or allosteric sites of target proteins. The presence of the bromo and p-tolyloxy groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline-2,3-dione: Lacks the 3-(p-tolyloxy)propyl group, making it less versatile in certain applications.
1-(3-(p-Tolyloxy)propyl)indoline-2,3-dione: Lacks the bromo group, which may reduce its reactivity in substitution reactions.
5-Chloro-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
5-Bromo-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is unique due to the presence of both the bromo and p-tolyloxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
5-bromo-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-3-6-14(7-4-12)23-10-2-9-20-16-8-5-13(19)11-15(16)17(21)18(20)22/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRBNOIBNLHQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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